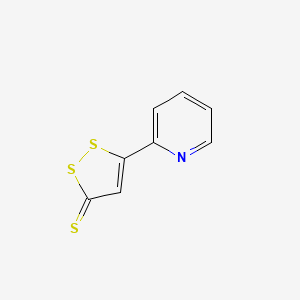
5-(Pyridin-2-yl)-3H-1,2-dithiole-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Pyridin-2-yl)-3H-1,2-dithiole-3-thione is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-2-yl)-3H-1,2-dithiole-3-thione typically involves the reaction of pyridine-2-thiol with carbon disulfide in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
5-(Pyridin-2-yl)-3H-1,2-dithiole-3-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often require the use of strong bases or nucleophiles .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Aplicaciones Científicas De Investigación
5-(Pyridin-2-yl)-3H-1,2-dithiole-3-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: The compound is used in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-(Pyridin-2-yl)-3H-1,2-dithiole-3-thione involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a modulator of signaling pathways. Its effects are often mediated through the formation of reactive intermediates that interact with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other heterocyclic thiones and dithioles, such as:
- 2-(Pyridin-2-yl)-1,3-dithiole-2-thione
- 4-(Pyridin-2-yl)-1,2-dithiole-3-thione
Uniqueness
5-(Pyridin-2-yl)-3H-1,2-dithiole-3-thione is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in its structure.
Propiedades
Número CAS |
856359-31-4 |
|---|---|
Fórmula molecular |
C8H5NS3 |
Peso molecular |
211.3 g/mol |
Nombre IUPAC |
5-pyridin-2-yldithiole-3-thione |
InChI |
InChI=1S/C8H5NS3/c10-8-5-7(11-12-8)6-3-1-2-4-9-6/h1-5H |
Clave InChI |
NNKMGGMKHVUIIP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=CC(=S)SS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2-Sulfanylideneimidazolidine-1,3-diyl)bis[(pyridin-4-yl)methanone]](/img/structure/B14181464.png)
![2-([1,1'-Biphenyl]-4-yl)-6-(hexylamino)-4H-1-benzopyran-4-one](/img/structure/B14181468.png)
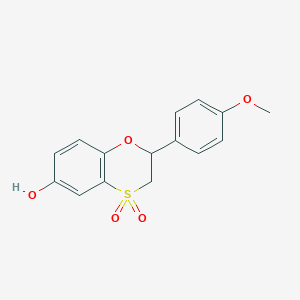
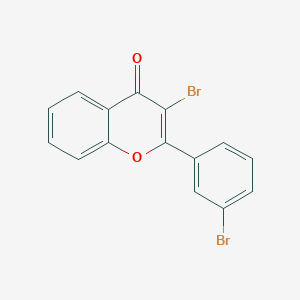
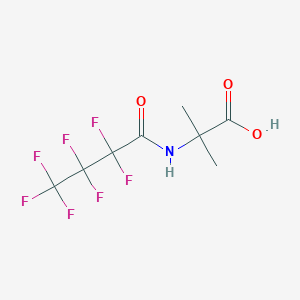
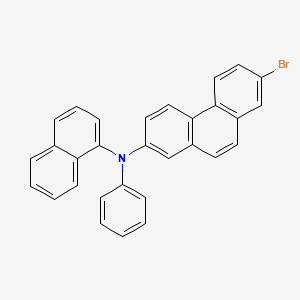
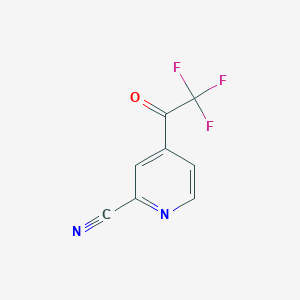
![Propanedioic acid, [(1-oxo-1H-isoindol-3-yl)oxy]-, dimethyl ester](/img/structure/B14181495.png)



![N,N-Di([1,1'-biphenyl]-4-yl)rubicen-5-amine](/img/structure/B14181559.png)
